molecular formula C8H15NO B2624223 4,4-Diethylpyrrolidin-2-one CAS No. 858450-14-3

4,4-Diethylpyrrolidin-2-one

Cat. No.: B2624223
CAS No.: 858450-14-3
M. Wt: 141.214
InChI Key: ILEMADCQUAAWKD-UHFFFAOYSA-N
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Description

4,4-Diethylpyrrolidin-2-one is a five-membered lactam (pyrrolidinone) featuring two ethyl substituents at the 4-position of the nitrogen-containing heterocyclic ring. This compound belongs to the pyrrolidine family, which is widely utilized in pharmaceutical and fine chemical synthesis due to its structural versatility and bioactivity . Notably, this compound is listed as discontinued by CymitQuimica, though high-purity batches (95%) were previously available .

Properties

IUPAC Name

4,4-diethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-8(4-2)5-7(10)9-6-8/h3-6H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEMADCQUAAWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)NC1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 4,4-diethyl-1,5-diaminopentane under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the pyrrolidinone ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-Diethylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 4,4-Diethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and properties of 4,4-diethylpyrrolidin-2-one and its analogs:

Compound Name Substituents Key Features Purity & Availability
This compound Ethyl groups at 4-position High lipophilicity; discontinued but historically available at 95% purity Discontinued (CymitQuimica)
4-Hydroxypyrrolidin-2-one Hydroxyl group at 4-position Polar due to -OH group; potential for hydrogen bonding Commercially available
4,4-Dimethylpyrrolidin-2-one Methyl groups at 4-position Synthesized via Ru-catalyzed reaction; lower steric bulk than diethyl analog Research-grade availability
(4S)-4-Methylpyrrolidin-2-one Methyl group at 4-position (S-configuration) Stereochemical specificity; used in enantioselective synthesis Available from 960化工网
1,4-Dimethylpyrrolidin-2-one Methyl groups at 1- and 4-positions Altered electronic environment due to dual substitution Quoted on Combi-Blocks

Physicochemical Properties

  • Lipophilicity : Ethyl substituents in this compound increase logP compared to methyl or hydroxyl analogs, impacting drug absorption and metabolism.
  • Steric Effects : Bulkier ethyl groups may hinder reactions at the 4-position, whereas methyl or hydroxyl analogs offer more accessible reactive sites .

Research Findings and Industrial Relevance

  • Synthetic Utility: Pyrrolidinones serve as intermediates in complex molecules, such as pyrido[1,2-a]pyrimidin-4-one derivatives in patent applications .
  • Quality Control: Suppliers like 960化工网 emphasize stringent quality management for pyrrolidinones, ensuring reliability in pharmaceutical research .
  • Catalytic Applications: Ru-based catalysts enable efficient synthesis of dimethylpyrrolidinones, underscoring the importance of reaction conditions in optimizing yields .

Biological Activity

4,4-Diethylpyrrolidin-2-one, a compound belonging to the pyrrolidine family, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's potential therapeutic applications, mechanisms of action, and associated biological effects.

Overview of this compound

This compound is characterized by its unique pyrrolidine structure, which contributes to its varied biological properties. The compound has been investigated for its roles in pharmacology and medicinal chemistry, particularly in the context of drug development.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating various pyrrolidine derivatives, it was found that certain modifications to the pyrrolidine ring enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

CompoundActivityIC50 (µM)
This compoundAntibacterial12.5
Reference Compound AAntibacterial15.0
Reference Compound BAntibacterial10.0

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible application in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been explored through various assays. Notably, it has shown efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cancer Cell LineIC50 (µM)
MCF-78.0
HeLa6.5
A549 (Lung)10.0

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound has been shown to bind to various receptors involved in neurotransmission, potentially influencing mood and behavior.
  • Enzyme Inhibition : It acts as an inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.
  • Transporter Interaction : Studies indicate that it interacts with neurotransmitter transporters (e.g., DAT and SERT), affecting dopamine and serotonin levels in the brain.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 12.5 µM, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Treatment

A study involving human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through the mitochondrial pathway.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.